2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide
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Overview
Description
2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide is an organic compound that features a bromine atom, a cyanophenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide typically involves the reaction of 4-(4-cyanophenoxy)aniline with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and purification systems to ensure the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetamide group.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives of the original compound.
Hydrolysis: The corresponding carboxylic acid and amine.
Scientific Research Applications
2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the growth of microbial or cancer cells by interfering with essential biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has similar structural features and is studied for its antimicrobial and anticancer properties.
2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate: Another compound with a cyanophenoxy group, used in crystallographic studies.
Uniqueness
2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H11BrN2O2 |
---|---|
Molecular Weight |
331.16 g/mol |
IUPAC Name |
2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C15H11BrN2O2/c16-9-15(19)18-12-3-7-14(8-4-12)20-13-5-1-11(10-17)2-6-13/h1-8H,9H2,(H,18,19) |
InChI Key |
CUSBIZABKLCCRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)NC(=O)CBr |
Origin of Product |
United States |
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